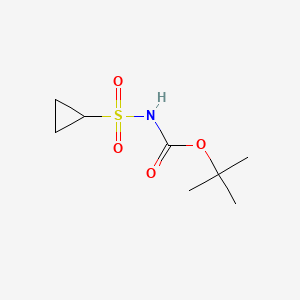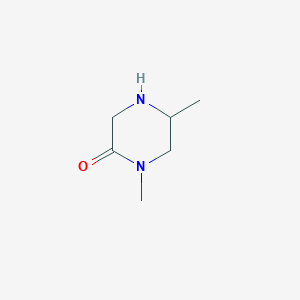
Acide 3-(trifluorométhyl)thiophène-2-carboxylique
Vue d'ensemble
Description
3-(Trifluoromethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the third carbon of the thiophene ring and a carboxylic acid group (-COOH) attached to the second carbon. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
3-(Trifluoromethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its binding affinity and reactivity. For instance, it has been observed that the compound can interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator of enzyme activity . Additionally, the carboxylic acid group allows for hydrogen bonding interactions with proteins, which can further modulate its biochemical activity.
Cellular Effects
The effects of 3-(Trifluoromethyl)thiophene-2-carboxylic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, it can modulate the activity of transcription factors involved in stress responses, leading to changes in gene expression patterns . Furthermore, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and shifts in metabolic flux, which can affect overall cell function and viability.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)thiophene-2-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, leading to enzyme inhibition or activation . Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can result in changes in enzyme activity, receptor signaling, and gene expression.
Temporal Effects in Laboratory Settings
The stability and effects of 3-(Trifluoromethyl)thiophene-2-carboxylic acid over time in laboratory settings are important considerations for its use in research. The compound is generally stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to cumulative changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3-(Trifluoromethyl)thiophene-2-carboxylic acid vary with different dosages. At low doses, the compound may exhibit minimal or beneficial effects, such as modulation of enzyme activity and metabolic pathways . At higher doses, toxic or adverse effects can be observed, including oxidative stress, cellular damage, and alterations in organ function. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
3-(Trifluoromethyl)thiophene-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and toxicity, as well as its overall impact on cellular metabolism. Additionally, the compound’s interactions with key metabolic enzymes can alter metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)thiophene-2-carboxylic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and organelles, leading to its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and overall activity.
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)thiophene-2-carboxylic acid is determined by its chemical structure and interactions with cellular components. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals . This localization can influence the compound’s activity and function, as well as its impact on cellular processes. For example, localization to the mitochondria can affect mitochondrial function and energy metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the direct metallation of thiophene-2-carboxylic acid followed by reaction with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfone . Another approach involves the use of n-butyllithium to deprotonate the thiophene ring, followed by the addition of a trifluoromethylating reagent .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)thiophene-2-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens or other electrophilic groups.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
- 3-Fluorothiophene-2-carboxylic acid
- 3-Methylthiophene-2-carboxylic acid
- 3-Hydroxythiophene-2-carboxylic acid
Comparison: 3-(Trifluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications .
Propriétés
IUPAC Name |
3-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUTVAAZYUSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610755 | |
| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767337-59-7 | |
| Record name | 3-(Trifluoromethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767337-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)



![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)


![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)

